![molecular formula C21H21N5O2 B14010698 3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione CAS No. 72900-23-3](/img/structure/B14010698.png)
3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[g]pteridine-2,4(3H,10H)-dione,3-[3-(dimethylamino)propyl]-10-phenyl- is a complex organic compound belonging to the pteridine family This compound is characterized by its unique structure, which includes a benzo[g]pteridine core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione,3-[3-(dimethylamino)propyl]-10-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with pteridine derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione,3-[3-(dimethylamino)propyl]-10-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pteridine compounds .
Wissenschaftliche Forschungsanwendungen
Benzo[g]pteridine-2,4(3H,10H)-dione,3-[3-(dimethylamino)propyl]-10-phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzo[g]pteridine-2,4(3H,10H)-dione,3-[3-(dimethylamino)propyl]-10-phenyl- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[g]pteridine-2,4(3H,10H)-dione, 7,8-dichloro-10-[2-(dimethylamino)ethyl]-
- Benzo[g]pteridine-2,4(3H,10H)-dione, 10-[2-(dimethylamino)ethyl]-
- Benzo[g]pteridine-2,4(3H,10H)-dione, 7,8-dichloro-10-[3-(diethylamino)-2-(sulfooxy)propyl]-
Uniqueness
What sets Benzo[g]pteridine-2,4(3H,10H)-dione,3-[3-(dimethylamino)propyl]-10-phenyl- apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .
Eigenschaften
CAS-Nummer |
72900-23-3 |
|---|---|
Molekularformel |
C21H21N5O2 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C21H21N5O2/c1-24(2)13-8-14-25-20(27)18-19(23-21(25)28)26(15-9-4-3-5-10-15)17-12-7-6-11-16(17)22-18/h3-7,9-12H,8,13-14H2,1-2H3 |
InChI-Schlüssel |
OEFIZNBOFSQHJG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C(=O)C2=NC3=CC=CC=C3N(C2=NC1=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


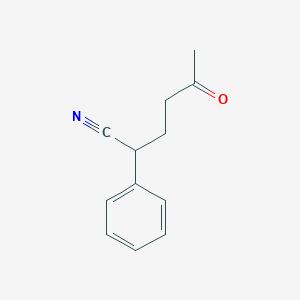

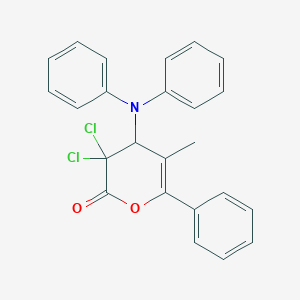
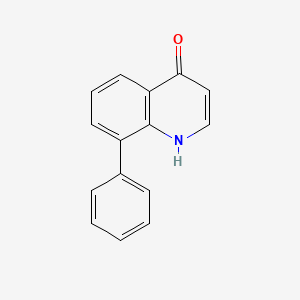
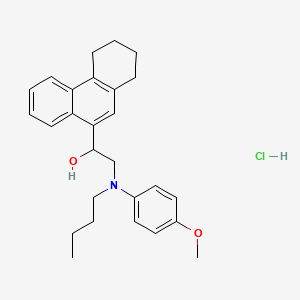
![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
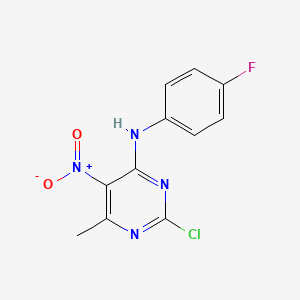

![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)


![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)
